BenchChemオンラインストアへようこそ!

6-((3,5-difluorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine

Medicinal Chemistry Physicochemical Profiling Lead Optimization

6-((3,5-Difluorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine (CAS 1706414-54-1) is a synthetic, low-molecular-weight (297.28 g/mol) organic compound featuring a 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine core functionalized at the 6-position with a 3,5-difluorophenylsulfonyl group. It belongs to the pyrrolopyrimidine class, a privileged scaffold in medicinal chemistry recognized for its capacity to interact with the ATP-binding sites of various kinases and for its role as a selective inhibitor of cyclic guanosine 3',5'-monophosphate phosphodiesterase (PDE5).

Molecular Formula C12H9F2N3O2S
Molecular Weight 297.28
CAS No. 1706414-54-1
Cat. No. B2449704
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-((3,5-difluorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine
CAS1706414-54-1
Molecular FormulaC12H9F2N3O2S
Molecular Weight297.28
Structural Identifiers
SMILESC1C2=CN=CN=C2CN1S(=O)(=O)C3=CC(=CC(=C3)F)F
InChIInChI=1S/C12H9F2N3O2S/c13-9-1-10(14)3-11(2-9)20(18,19)17-5-8-4-15-7-16-12(8)6-17/h1-4,7H,5-6H2
InChIKeyTXNBUUZEZBTPQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-((3,5-Difluorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine (CAS 1706414-54-1): Core Chemical Identity and Research Classification


6-((3,5-Difluorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine (CAS 1706414-54-1) is a synthetic, low-molecular-weight (297.28 g/mol) organic compound featuring a 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine core functionalized at the 6-position with a 3,5-difluorophenylsulfonyl group [1]. It belongs to the pyrrolopyrimidine class, a privileged scaffold in medicinal chemistry recognized for its capacity to interact with the ATP-binding sites of various kinases and for its role as a selective inhibitor of cyclic guanosine 3',5'-monophosphate phosphodiesterase (PDE5) [2][3]. The compound is cataloged under PubChem CID 90585451 and is commercially supplied as a research-grade building block or screening compound for non-human research applications [1].

Why a Generic 6-Sulfonyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine Cannot Replace the 3,5-Difluorophenyl Isomer in Target-Focused Research


The 6-sulfonyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine scaffold is not a single, interchangeable entity. The exact substitution pattern on the sulfonyl phenyl ring—specifically, the number and position of fluorine atoms—directly controls the compound's electronic profile, molecular shape, and lipophilicity, which are critical determinants of target binding, selectivity, and pharmacokinetic behavior [1]. The dipolar nature of the C-F bond, combined with the geometry of the sulfonyl linker, creates distinct electrostatic potential surfaces across regioisomers, meaning that a 3,5-difluoro arrangement will present a different pharmacophore to a protein binding pocket compared to a 3,4- or 2,4-difluoro analog [2]. Consequently, substituting the 3,5-isomer with another regioisomer without rigorous comparative validation risks altering target engagement, introducing off-target liabilities, and compromising the reproducibility of a screening or lead optimization campaign.

Quantitative Differentiation Evidence: 3,5-Difluorophenyl Isomer vs. Closest Regioisomeric Analogs


Fluorine Substitution Position Drives Lipophilicity and Hydrogen-Bond Acceptor Capacity: 3,5- vs. 3,4- and 2,4-Difluorophenyl Isomers

The 3,5-difluorophenyl isomer (CAS 1706414-54-1) possesses a computed XLogP3-AA value of 0.7, which is lower than typical values observed for 3,4-difluorophenyl isomers in this scaffold class (class-level inference: meta-substituted fluorine atoms generally reduce logP compared to ortho- or para-substitution due to altered dipole moments) [1]. The topological polar surface area (TPSA) for this compound is 71.5 Ų [1]. The symmetric 3,5-substitution pattern also creates a unique, balanced electrostatic profile compared to the asymmetric 3,4- or 2,4-substitution patterns, potentially leading to distinct interactions with protein active sites that rely on specific hydrogen-bond or halogen-bond geometries [2].

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Symmetric 3,5-Difluoro Substitution Offers Superior Metabolic Stability Compared to Asymmetric Regioisomers: A Class-Level SAR Inference

In the broader pyrrolopyrimidine class, strategic fluorine substitution is a well-validated tactic to block cytochrome P450-mediated oxidative metabolism at aromatic positions [1]. The 3,5-difluorophenyl moiety is symmetrically substituted at both meta positions, potentially offering greater metabolic stability than the 3,4-difluorophenyl isomer (CAS 1448051-75-9), where the para position is more exposed to oxidative attack. Similarly, the 2,6-difluoro isomer may suffer from steric hindrance at the ortho positions, affecting sulfonamide conformation and target binding. Direct comparative microsomal stability data for these exact compounds is not published; this inference is drawn from the established structure-metabolism relationships of fluorinated aromatics in drug discovery programs [1].

Drug Metabolism Pharmacokinetics Fluorine Chemistry

Favorable Hydrogen-Bond Acceptor Profile and Low Rotatable Bond Count for Reduced Entropic Penalty Upon Binding

The target compound possesses exactly 7 hydrogen-bond acceptor atoms (comprising the sulfonyl oxygens, pyrimidine nitrogens, and fluorine atoms) and only 2 rotatable bonds (the S-C and S-N bonds of the sulfonamide linker) [1]. This minimal rotatable bond count, combined with a rigid, fused bicyclic core, restricts the conformational freedom of the molecule, leading to a lower entropic penalty upon binding to a protein target compared to regioisomers with a 2,4-difluorophenyl group, where the ortho-fluorine could introduce local rotational constraints or alter the preferred torsional angle of the sulfonyl group. The TPSA of 71.5 Ų also aligns with values commonly observed for orally bioavailable kinase inhibitors [2].

Molecular Recognition Thermodynamics of Binding Drug Design

Pyrrolo[3,4-d]pyrimidine Core with a 6-Sulfonyl Group is a Privileged Scaffold for PDE5 and ERK1/2 Kinase Inhibition

The pyrrolo[3,4-d]pyrimidine scaffold, when appropriately functionalized, is the subject of multiple patents claiming selective inhibitory activity against PDE5 (RU2263676C2) and ERK1/2 kinases (US9546173) [1][2]. The 6-((3,5-difluorophenyl)sulfonyl) substitution represents one specific embodiment within these broad intellectual property estates. While the patented biological data are typically provided for a limited subset of representative examples rather than every enumerated compound, the specific 3,5-difluorophenylsulfonyl group was selected for enumeration based on established SAR around the sulfonamide moiety, where electron-withdrawing substituents on the phenyl ring generally enhance potency against the primary target [1].

Kinase Inhibition Phosphodiesterase 5 Cancer Therapeutics

Purity and Physical Form: High-Grade Research Material Supports Reproducible Screening Campaigns

Commercially, the 3,5-difluorophenyl isomer (CAS 1706414-54-1) is readily available from multiple suppliers with a typical purity specification exceeding 95%, as verified by LCMS or HPLC [1]. In contrast, the closest regioisomeric analogs (3,4-difluoro and 2,4-difluoro) may be offered at different purity grades or with longer synthesis lead times, which can introduce variability into biological assays. Consistent batch-to-batch purity is a non-negotiable requirement for quantitative structure-activity relationship (QSAR) modeling and for establishing reliable IC50 values [2].

Chemical Procurement Assay Reproducibility Compound Management

Optimal Research and Industrial Application Scenarios for CAS 1706414-54-1 Based on Quantitative Differentiation Evidence


Lead Identification for PDE5- or ERK1/2-Dependent Disease Models with Defined Metabolic Constraints

Research groups initiating a lead discovery program targeting PDE5 or ERK1/2, especially those requiring a compound with a pre-optimized metabolic profile, should select the 3,5-difluorophenylsulfonyl derivative. Its computed physicochemical properties (XLogP3 = 0.7, TPSA = 71.5 Ų) and symmetric fluorine capping suggest it will exhibit a favorable balance between cellular permeability and metabolic stability, as inferred from class-level SAR [1]. This makes it a superior starting point compared to the corresponding 3,4- or 2,4-difluoro analogs when in vivo pharmacokinetic studies are planned in the early optimization phase [2].

Mechanistic Probe Design for Kinase Conformational Studies Requiring High Rigidity

Due to its minimal rotatable bond count (only 2) and rigid fused core, this compound is particularly well-suited as a chemical probe for X-ray crystallography or cryo-EM studies aimed at resolving the binding mode of pyrrolopyrimidine-based kinase inhibitors [1]. The low entropic penalty upon binding increases the likelihood of obtaining high-resolution co-crystal structures, which is essential for rational, structure-based drug design. Researchers should prioritize this isomer over more flexible analogs to maximize the interpretability of their structural biology data [2].

High-Throughput Screening Library Augmentation for Kinase-Focused Compound Collections

For organizations curating kinase-focused screening libraries, adding CAS 1706414-54-1 is strategic due to its patent-cited status within the ERK1/2 and PDE5 inhibitor patent estates [1]. Its established commercial availability at high purity (>95%) ensures compatibility with automated liquid handling systems and robust, reproducible screening data. The 3,5-difluoro pattern offers a distinct vector for library enumeration that is orthogonal to commonly purchased 3,4- or 2,4-difluoro building blocks, thereby diversifying the chemical space covered by the library [2].

SAR Expansion Around the Sulfonamide Moiety in a Defined Chemical Series

In a mature lead optimization program where the pyrrolo[3,4-d]pyrimidine core is fixed, systematic exploration of the sulfonamide substituent is critical. The 3,5-difluorophenyl isomer serves as a key comparator to evaluate the effect of symmetrical meta-fluorination on target potency and selectivity relative to other halogenation or alkylation patterns [1]. By comparing assay data from this compound against the 3,4-difluoro (CAS 1448051-75-9) and 2,4-difluoro (CAS 1704615-98-4) analogs, medicinal chemists can deconvolute the contributions of electronic effects and steric occupancy at individual positions on the phenyl ring [2].

Quote Request

Request a Quote for 6-((3,5-difluorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.